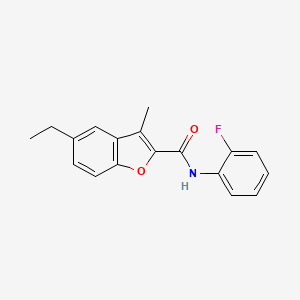
2-(3,4-dimethoxyphenyl)-N-methyl-N-(3-methylbenzyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dimethoxyphenyl)-N-methyl-N-(3-methylbenzyl)ethanamine, also known as DMMDA-2, is a psychoactive drug belonging to the family of phenethylamines. It is a structural analogue of the more well-known psychedelic drug, 2,5-dimethoxy-4-methylamphetamine (DOM). DMMDA-2 has been found to have potent hallucinogenic effects, and its chemical structure has been of interest to researchers in the field of medicinal chemistry.
Mechanism of Action
The exact mechanism of action of 2-(3,4-dimethoxyphenyl)-N-methyl-N-(3-methylbenzyl)ethanamine is not fully understood, but it is believed to involve interaction with the serotonin system. This compound has been found to have affinity for several serotonin receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT2B receptors. These receptors are involved in regulating mood, perception, and cognition, and their activation by this compound may underlie its hallucinogenic effects.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects in animal studies. These include changes in brain activity and neurotransmitter levels, alterations in heart rate and blood pressure, and changes in body temperature and motor activity. These effects are consistent with those observed with other hallucinogenic drugs, and suggest that this compound may have potential therapeutic applications in the treatment of certain psychiatric disorders.
Advantages and Limitations for Lab Experiments
2-(3,4-dimethoxyphenyl)-N-methyl-N-(3-methylbenzyl)ethanamine has several advantages as a research tool, including its potent hallucinogenic effects and its affinity for serotonin receptors. These properties make it a useful tool for investigating the role of the serotonin system in psychiatric disorders, and for developing new therapeutic agents targeting this system. However, this compound also has several limitations, including its complex synthesis method and its potential for abuse and misuse.
Future Directions
There are several potential future directions for research on 2-(3,4-dimethoxyphenyl)-N-methyl-N-(3-methylbenzyl)ethanamine. One area of interest is the development of new therapeutic agents targeting the serotonin system, based on the chemical structure of this compound. Another direction is the investigation of the long-term effects of this compound use, including its potential for neurotoxicity and addiction. Finally, research on this compound may also lead to a better understanding of the molecular mechanisms underlying hallucinogenic drug effects, and their potential therapeutic applications.
Synthesis Methods
The synthesis of 2-(3,4-dimethoxyphenyl)-N-methyl-N-(3-methylbenzyl)ethanamine involves several steps, beginning with the reaction of 3,4-dimethoxyphenylacetone with methylamine to form N-methyl-3,4-dimethoxyphenylacetone. This intermediate is then reacted with 3-methylbenzylamine to produce this compound. The synthesis of this compound is complex and requires careful control of reaction conditions to ensure high yields and purity of the final product.
Scientific Research Applications
2-(3,4-dimethoxyphenyl)-N-methyl-N-(3-methylbenzyl)ethanamine has been used in scientific research to investigate its pharmacological properties and potential therapeutic applications. Studies have shown that this compound has potent hallucinogenic effects, with subjective reports of altered perception, mood, and thought processes. This compound has also been found to have affinity for serotonin receptors, suggesting that its mechanism of action may involve modulation of the serotonin system.
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-methyl-N-[(3-methylphenyl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-15-6-5-7-17(12-15)14-20(2)11-10-16-8-9-18(21-3)19(13-16)22-4/h5-9,12-13H,10-11,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGELAFZDEQTBPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN(C)CCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5711897.png)
![1-[2-(1-pyrrolidinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5711905.png)




![3-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid](/img/structure/B5711940.png)
![N'-{[(4-chlorophenyl)sulfonyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5711950.png)
![N-[4-(2-amino-2-oxoethoxy)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5711952.png)
![4-{[(cyclohexylamino)carbonothioyl]amino}-N-ethylbenzenesulfonamide](/img/structure/B5711953.png)
![2-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5711962.png)

![N-(3,4-dimethylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5711989.png)
